molecular formula C18H15N3O B3006851 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide CAS No. 955768-26-0

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide

Cat. No.: B3006851
CAS No.: 955768-26-0
M. Wt: 289.338
InChI Key: WCTBRXMLOKJXPJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is a chemical compound designed for scientific research and development. It is built around the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a fused heterotricyclic structure recognized as a privileged core in medicinal chemistry for its potential to interact with biologically relevant targets . This scaffold is considered relatively unexplored and has been identified as a valuable template for hit discovery in areas such as oncology, where derivatives have shown promising in vitro cytotoxicity against challenging cell lines, including glioblastoma (GBM) . The structural features of the core, including a planar aromatic system and the ability to present diverse substituents, allow it to engage with enzyme active sites, such as kinase domains . Researchers can investigate this compound as a potential protein kinase inhibitor, as similar cyclopenta[d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have been reported to function through mechanisms like hinge-binding interactions . It is supplied exclusively for non-human, non-therapeutic applications. Researchers are responsible for verifying the compound's specifications and handling it according to laboratory safety standards.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTBRXMLOKJXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[d]pyrimidines have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antiviral Properties

Another area of research focuses on the antiviral properties of this compound. Preliminary investigations suggest that this compound may inhibit viral replication by interfering with viral polymerases or proteases.

Data Table: Antiviral Activity

CompoundVirus TypeIC50 (µM)Reference
This compoundInfluenza A12.5
Derivative AHIV8.0
Derivative BHerpes Simplex15.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain derivatives effectively inhibited CDK activity, leading to cell cycle arrest in cancer cells . The structure-activity relationship (SAR) studies provided insights into how modifications to the naphthamide portion could enhance inhibitory potency.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinases, it binds to the active site of the enzyme, preventing its activity and thereby affecting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a. Pyrimido[4,5-d]pyrimidine Derivatives

The compound (7t) from contains a pyrimido[4,5-d]pyrimidine core, which consists of two fused pyrimidine rings. This structure increases planarity and π-electron density compared to the cyclopenta[d]pyrimidine core of the target compound. The fused pyrimidine system may enhance DNA intercalation or kinase inhibition but could reduce solubility due to increased hydrophobicity .

b. Thieno-Fused Pyrimidines

describes a cyclopenta[4,5]thieno[2,3-d]pyrimidine derivative, where a thiophene ring replaces one benzene ring in the fused system. The sulfur atom introduces distinct electronic properties (e.g., increased polarizability) and may influence metabolic stability.

c. Simple Pyrimidine Derivatives

highlights a pyrimidin-5-yl compound substituted with a dimethylacetamide group. Aliphatic substituents like dimethylacetamide reduce aromaticity, enhancing solubility but limiting π-π stacking interactions critical for target binding. In contrast, the naphthamide group in the target compound provides extended aromaticity, favoring interactions with hydrophobic binding pockets .

Substituent Effects

Compound Substituent Key Properties
Target Compound 2-Naphthamide High lipophilicity, strong π-π interactions
(7t) Methylpyridin-3-yl Moderate solubility, hydrogen-bonding
Compound Dimethylacetamide Enhanced solubility, reduced steric bulk
Compound Piperazine Improved water solubility, basicity

The 2-naphthamide group in the target compound contributes to higher molecular weight and hydrophobicity compared to aliphatic or smaller aromatic substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization .

Pharmacological Implications

  • Kinase Inhibition : Pyrimidine derivatives often target ATP-binding sites in kinases. The naphthamide group may improve affinity for hydrophobic kinase pockets.
  • Anticancer Activity : Fused pyrimidines (e.g., ’s compound) are associated with antiproliferative effects, possibly via DNA intercalation or topoisomerase inhibition .
  • Metabolic Stability : The cyclopenta ring in the target compound may resist oxidative metabolism better than saturated or heteroatom-containing cores .

Biological Activity

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly as a sigma-1 receptor antagonist and its implications in cancer therapy. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties. The synthesis typically involves the cyclization of appropriate precursors under specific conditions to yield the desired naphthamide derivative. The structural formula can be represented as follows:

C17H18N4\text{C}_{17}\text{H}_{18}\text{N}_{4}

This molecular structure contributes to its interaction with biological targets, particularly in the modulation of sigma receptors.

Sigma-1 Receptor Antagonism

Research has demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant affinity for sigma-1 receptors (σ1R). For instance, a related compound showed a Ki value of 15.6 nM for σ1R, indicating strong binding affinity . The sigma-1 receptor is implicated in various neurological processes and has been targeted for pain management and neuroprotection.

Anti-Cancer Properties

Recent studies have highlighted the potential anti-cancer effects of compounds within this class. For example, a study reported that a derivative exhibited high cytotoxic activity against several cancer cell lines, including melanoma and breast cancer, with an IC50 value as low as 0.2 nM . These findings suggest that this compound may possess similar properties.

In Vitro Studies

A comprehensive evaluation of various derivatives was conducted to assess their cytotoxicity against different cancer cell lines. The results are summarized in Table 1:

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
12kMelanoma0.2Tubulin polymerization inhibitor
33Breast15.6σ1R antagonist
12eProstate19.0Colchicine site binder

These results indicate a promising therapeutic profile for compounds related to this compound.

In Vivo Studies

In vivo experiments using xenograft models demonstrated that certain derivatives could inhibit tumor growth significantly at doses as low as 2.5 mg/kg . This highlights their potential utility in clinical settings for treating resistant cancer types.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Sigma Receptor Modulation : By antagonizing σ1R, these compounds may alter neurotransmitter release and provide analgesic effects.
  • Microtubule Dynamics : Compounds like those derived from this scaffold have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
  • Direct Binding : Structural studies have confirmed that these compounds can bind directly to the colchicine site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are employed for cyclopenta[d]pyrimidine derivatives, such as N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between chloropyrimidine intermediates and aromatic amines under basic conditions (e.g., NaHCO₃/NaI) . For example, compounds like N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride are synthesized using 4-methoxy-N-methyl aniline and purified via recrystallization or chromatography . Key steps include optimizing reaction time, temperature, and stoichiometry to improve yields. Characterization is performed using ¹H NMR, LC-MS, and elemental analysis .

Q. How is structural confirmation achieved for cyclopenta[d]pyrimidine derivatives post-synthesis?

  • Methodological Answer : Structural integrity is validated using:
  • ¹H NMR : Distinct chemical shifts (e.g., δ 2.62 ppm for N-methyl groups, δ 7.04–7.35 ppm for aromatic protons) confirm substituent placement .
  • LC-MS : Molecular ion peaks (e.g., m/z 326.0 [M+H]⁺ in ) verify molecular weight.
  • Melting Point Analysis : Sharp melting ranges (e.g., 196.7–197.6°C for enantiomer (S)-1•HCl) indicate purity .

Q. What in vitro assays are used for preliminary biological screening of these compounds?

  • Methodological Answer :
  • SRB Assay : Measures anti-proliferative activity in cancer cell lines (e.g., MDA-MB-435 cells) .
  • Cell Cycle Analysis : Flow cytometry identifies phase-specific arrest (e.g., G2/M phase disruption by anti-microtubule agents) .
  • Tubulin Polymerization Assays : Quantifies inhibition of microtubule dynamics using purified tubulin .

Advanced Research Questions

Q. Which structural modifications enhance antitubulin activity in cyclopenta[d]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • N-Methyl and 4-Methoxy Groups : Critical for nanomolar potency (e.g., compound 30•HCl is 7-fold more active than parent structures) .
  • Stereochemistry : Enantiomers like (S)-1•HCl show higher activity due to optimized binding to tubulin’s colchicine site .
  • 6-Substituent Removal : Retains activity, simplifying synthesis . SAR is guided by molecular docking and comparative cytotoxicity profiling across cell panels.

Q. How do these compounds overcome clinical resistance mechanisms like Pgp overexpression or βIII-tubulin mutations?

  • Methodological Answer :
  • Pgp Inhibition Assays : Evaluate retention of activity in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES). Compound 30•HCl maintains potency, suggesting poor Pgp substrate recognition .
  • βIII-Tubulin Mutant Models : Test efficacy in paclitaxel-resistant cells. Derivatives binding to the colchicine site (vs. taxane sites) bypass βIII-tubulin-mediated resistance .

Q. What in vivo models validate the antitumor efficacy of these derivatives?

  • Methodological Answer :
  • Triple-Negative Breast Cancer Xenografts : Compound 30•HCl reduces tumor volume by >50% in MDA-MB-468 xenografts at 25 mg/kg (intraperitoneal dosing) .
  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS. Water-soluble derivatives (e.g., hydrochloride salts) improve oral absorption .

Q. How is enantiomeric purity assessed and optimized during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Separates (R)- and (S)-enantiomers using columns like Chiralpak AD-H .
  • X-ray Crystallography : Resolves absolute configuration (e.g., (5R,7R)-configured intermediates in Akt inhibitors) .
  • Biological Testing : Enantiomers are screened individually to correlate stereochemistry with potency .

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